9-methoxy-9-oxonon-2-enoic acid
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Overview
Description
9-methoxy-9-oxonon-2-enoic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-9-oxonon-2-enoic acid typically involves the esterification of 2-nonenedioic acid with methanol under acidic conditions. The reaction is carried out by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then neutralized, and the product is extracted and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
9-methoxy-9-oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-methoxy-9-oxonon-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-methoxy-9-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interact with DNA topoisomerase, affecting DNA replication and transcription . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Nonenedioic acid: A precursor in the synthesis of 9-methoxy-9-oxonon-2-enoic acid.
9-methoxycanthin-6-one: Another compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its methoxy and oxo groups play a crucial role in its interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
9-methoxy-9-oxonon-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h5,7H,2-4,6,8H2,1H3,(H,11,12) |
InChI Key |
SIVXBYRQNDTLFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC=CC(=O)O |
Origin of Product |
United States |
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